9-Oxa-2,4-diazaspiro[5.5]undecan-3-one
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Overview
Description
9-Oxa-2,4-diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2,4-diazaspiro[5.5]undecan-3-one typically involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization reaction offers a more straightforward and potentially scalable route for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-2,4-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
9-Oxa-2,4-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxa-2,4-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms.
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has an additional nitrogen atom in its structure, which can alter its biological activity.
Uniqueness
9-Oxa-2,4-diazaspiro[5.5]undecan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic scaffold. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
9-oxa-2,4-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-9-5-8(6-10-7)1-3-12-4-2-8/h1-6H2,(H2,9,10,11) |
InChI Key |
SSRQSGRQCACEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC(=O)NC2 |
Origin of Product |
United States |
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